N-(3-methoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
N-(3-methoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-6-8-16(9-7-14)26-20-18(11-23-26)21(28)25(13-22-20)12-19(27)24-15-4-3-5-17(10-15)29-2/h3-11,13H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOJEERSFIIXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves a multi-step process. The starting materials often include 3-methoxyaniline and 4-methylbenzaldehyde. The key steps in the synthesis include:
Condensation Reaction: 3-methoxyaniline reacts with 4-methylbenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with hydrazine hydrate to form the pyrazole ring.
Acetylation: The pyrazole intermediate is then acetylated using acetic anhydride to introduce the acetamide group.
Final Cyclization: The final step involves cyclization with a suitable reagent to form the pyrazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of catalysts, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrazolopyrimidine ring can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antiviral agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Chemical Biology: Employed in the design of molecular probes for imaging and diagnostic purposes.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
- N-(3-methoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Uniqueness
N-(3-methoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to similar compounds.
Biological Activity
N-(3-methoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a synthetic compound that belongs to the class of pyrazolo-pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity based on diverse sources.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazolo-pyrimidine derivatives. For instance, compounds similar to this compound exhibited significant activity against various bacterial strains. In one study, derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.25 to 0.50 µg/mL against pathogenic isolates, indicating strong antibacterial properties compared to traditional antibiotics like Erythromycin and Amikacin .
Anticancer Activity
The anticancer potential of pyrazolo derivatives has also been investigated. For example, a related study demonstrated that certain pyrazole derivatives induced apoptosis in cancer cell lines with IC50 values around 49.85 µM . The mechanism of action appears to involve the inhibition of specific cellular pathways crucial for cancer cell survival and proliferation.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Disruption of Biofilm Formation : Some studies have shown that pyrazole derivatives can disrupt biofilm formation in bacteria, which is crucial for their pathogenicity .
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
Case Studies
Several case studies have explored the efficacy of pyrazolo derivatives:
- Study on Antimicrobial Efficacy : In a controlled environment, a derivative similar to this compound was tested against multi-drug resistant strains. Results indicated a significant reduction in bacterial viability when treated with the compound .
- Anticancer Study : A study involving A549 lung cancer cells revealed that treatment with a pyrazole derivative resulted in increased autophagy without inducing apoptosis, suggesting a potential therapeutic strategy for lung cancer management .
Data Summary
| Activity | MIC (µg/mL) | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Antibacterial | 0.25 - 0.50 | - | Strong inhibition against pathogenic isolates |
| Anticancer | - | 49.85 | Induction of apoptosis in cancer cells |
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions are critical for successful cyclization?
The synthesis typically involves multi-step reactions starting with the construction of the pyrazolo[3,4-d]pyrimidine core. A common approach includes cyclization of 4-methylphenyl-substituted pyrazole precursors with α-chloroacetamide derivatives under basic conditions (e.g., triethylamine). Critical conditions include precise temperature control (70–90°C) and anhydrous solvents to prevent hydrolysis of intermediates. The final step often involves coupling the core with 3-methoxyphenylacetamide via nucleophilic substitution .
Q. Which spectroscopic techniques are essential for confirming the molecular structure, and how should researchers interpret key spectral data?
- 1H/13C NMR : Identifies proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons in the 6.8–7.5 ppm range).
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 447.16).
- FT-IR : Validates carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and amide bonds (N–H bend at ~1550 cm⁻¹). Cross-referencing with computational data (e.g., PubChem entries) ensures accuracy .
Q. What in vitro biological assays are typically employed to evaluate therapeutic potential, and which targets are prioritized?
Common assays include:
- Kinase inhibition assays (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™.
- Cytotoxicity screening (MTT assay on cancer cell lines like MCF-7 or HepG2).
- COX-2 inhibition via ELISA to assess anti-inflammatory potential. Targets are selected based on structural analogs showing activity against kinases and inflammatory enzymes .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis to improve yield and purity, particularly during core formation?
- Catalyst Screening : Use Pd/C or CuI for Suzuki couplings to enhance aryl ring substitution efficiency.
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/THF mixtures to reduce side reactions.
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. What strategies resolve contradictory bioactivity data across studies of pyrazolo[3,4-d]pyrimidine derivatives?
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Meta-Analysis : Compare substituent effects (e.g., trifluoromethoxy vs. methoxy groups in ) to identify electronic/steric influences on IC50 values.
- Dose-Response Curves : Validate discrepancies using full-range IC50 measurements rather than single-dose data .
Q. How should SAR studies evaluate substituent impacts on biological activity?
Design a matrix varying:
- Electron-Withdrawing Groups (EWG) : Replace 4-methylphenyl with 4-CF3 to assess kinase binding affinity.
- Aromatic Substitution : Test 3-methoxy vs. 4-methoxy acetamide derivatives for COX-2 selectivity.
- Core Modifications : Introduce pyrrolo[3,2-d]pyrimidine analogs () to probe conformational flexibility. Use molecular docking (AutoDock Vina) to correlate substituent effects with target interactions .
Q. What computational methods predict binding interactions with enzymatic targets like kinases?
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., EGFR PDB: 1M17) to assess stability of hydrogen bonds with pyrazolo[3,4-d]pyrimidine carbonyl groups.
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at positions 4-oxo and acetamide) using Schrödinger Phase.
- QSAR Models : Train datasets on IC50 values of analogs () to predict activity of novel derivatives .
Q. How can researchers address challenges in characterizing the compound’s 3D conformation?
- X-ray Crystallography : Co-crystallize with PEG 4000 to resolve torsional angles of the pyrazolo[3,4-d]pyrimidine core.
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to validate NMR-derived dihedral angles.
- NOESY NMR : Detect through-space correlations between the 3-methoxyphenyl and 4-methylphenyl groups to confirm spatial proximity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
